1-But-3-ynyl-3-(2-chloro-ethyl)-urea

Description

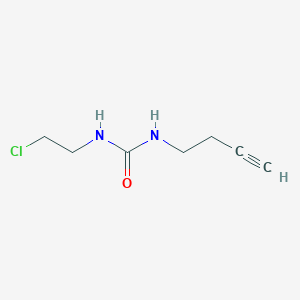

1-But-3-ynyl-3-(2-chloro-ethyl)-urea is a synthetic urea derivative characterized by a butynyl (alkyne-containing) substituent and a 2-chloroethyl group.

Properties

Molecular Formula |

C7H11ClN2O |

|---|---|

Molecular Weight |

174.63 g/mol |

IUPAC Name |

1-but-3-ynyl-3-(2-chloroethyl)urea |

InChI |

InChI=1S/C7H11ClN2O/c1-2-3-5-9-7(11)10-6-4-8/h1H,3-6H2,(H2,9,10,11) |

InChI Key |

OKTQBGXJNYZTAD-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCNC(=O)NCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Chloroethyl Substituents

Phenyl-3-(2-chloro-ethyl)ureas (CEUs)

CEUs, such as phenyl-3-(2-chloro-ethyl)urea derivatives, are colchicine-binding site (C-BS) antagonists. The N-(2-chloroethyl)urea moiety mimics the trimethoxyphenyl group of colchicine, enabling tubulin binding and disruption . Key differences:

- Substituent Effects : The target compound’s butynyl group replaces CEUs’ aromatic phenyl ring. The alkyne’s linear structure may enhance lipophilicity and membrane permeability compared to planar aromatic systems.

- Mechanistic Implications : CEUs alkylate tubulin via the chloroethyl group, while the butynyl substituent in the target compound could introduce steric or electronic modulations in binding kinetics.

1-(4-Bromophenyl)-3-(2-chloroethyl)urea

- Molecular Formula : C₉H₁₀BrClN₂O (MW 277.546) .

- The target compound’s butynyl group lacks such electronic effects but may improve metabolic stability.

Bis(2-chloro-ethyl)amino Derivatives (e.g., Compound Ig)

Functional Analogues: Alkylating Agents and Cytotoxic Compounds

Sulfur Mustard (SM)

- Mechanism : SM’s bis(2-chloroethyl) groups cause DNA crosslinks, leading to blistering and bone marrow suppression .

- Comparison : The target compound’s single chloroethyl group limits crosslinking, likely reducing vesicant effects while preserving selective alkylation.

4-Amino-1-(2-chloroethyl)-naphthalen-2-yl-TMI (Compound 22a)

Substituent Effects on Activity

Electron-Withdrawing Groups (EWGs)

- Compounds with para-CN substituents (e.g., CEUs) show enhanced cytostatic activity compared to electron-donating groups (-SCH₃) .

- Butynyl Group : The sp-hybridized alkyne in the target compound has moderate electron-withdrawing effects, which may similarly stabilize transition states during alkylation.

Leaving Group Capacity

Comparative Data Table

Estimated based on structural analogs.

*Values from CEU analogs with similar substituents .

Research Findings and Implications

Alkylation vs. Crosslinking: The single chloroethyl group in the target compound may favor monoadduct formation over crosslinks, reducing genotoxicity compared to SM or bis-chloroethyl agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.